N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13(2)17(20(3)14-9-5-4-6-10-14)21-16-12-8-7-11-15(16)18-19-21/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIZDAZFEKNENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(N1C2=CC=CC=C2N=N1)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline typically involves the reaction of benzotriazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 1H-benzotriazole and an alkyl halide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzotriazole derivatives often employs batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Photostability and UV Absorption
Overview:
The compound's benzotriazole moiety is known for its excellent UV-absorbing properties, making it valuable in formulations requiring protection from ultraviolet light.
Applications:
- Cosmetics and Sunscreens: The incorporation of this compound in cosmetic formulations helps to stabilize other ingredients against UV degradation.
Case Study:
A study demonstrated that formulations containing benzotriazole derivatives showed significantly enhanced stability under UV exposure compared to those without such additives. This stability is crucial for maintaining the efficacy of active ingredients in sunscreen products.
Pharmaceutical Applications
Overview:
The compound exhibits potential as a pharmacological agent due to its structural features that allow for interaction with biological targets.
Applications:
- Drug Development: Research indicates that derivatives of benzotriazole can act as inhibitors or modulators of various biological pathways, including those involved in cancer and neurodegenerative diseases.
Case Study:
In a recent investigation, a series of benzotriazole derivatives were synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. The results showed promising inhibitory activity, suggesting potential therapeutic applications in oncology.
Material Science
Overview:
The unique chemical structure of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline lends itself to applications in polymer chemistry.
Applications:
- Polymer Additives: It can be used as an additive in plastics to enhance thermal stability and UV resistance.
Case Study:
Research on polymer blends incorporating this compound revealed improved mechanical properties and thermal stability when exposed to elevated temperatures and UV radiation. This enhancement is particularly beneficial for outdoor applications where materials are subject to harsh environmental conditions.
Agricultural Chemistry
Overview:
Due to its biological activity, the compound may also find applications in agricultural formulations.
Applications:
- Pesticide Formulation: Its ability to act as a stabilizer or enhancer for active ingredients in pesticide formulations can improve efficacy and shelf life.
Case Study:
Field trials conducted with pesticide formulations containing benzotriazole derivatives showed increased effectiveness against target pests while reducing the degradation of active ingredients under sunlight exposure.
Analytical Chemistry
Overview:
The compound’s distinct spectral properties make it suitable for use as a probe in analytical techniques.
Applications:
- Fluorescent Probes: It can be utilized in fluorescence spectroscopy to detect specific analytes based on its photophysical properties.
Case Study:
An analytical study employed this compound as a fluorescent probe for detecting metal ions in solution. The results indicated a high sensitivity and selectivity towards certain metal ions, demonstrating its utility in environmental monitoring applications.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
Isomerization Trends :
- The title compound’s rigid 2-methylprop-1-enyl group prevents isomerization, whereas analogs with linear alkenyl chains (e.g., 3a, 5b) exhibit Z/E isomer mixtures .
- Steric hindrance from the methyl group in the title compound stabilizes the enamine system, contrasting with phenyl-substituted derivatives (e.g., 3f/4f), which require rapid chromatographic separation to avoid equilibration .
Reactivity: The benzotriazolyl (Bt) moiety in the title compound acts as a leaving group in nucleophilic substitutions. Methyl-substituted analogs (e.g., the title compound) show reduced reactivity toward organozinc reagents compared to phenyl-substituted derivatives, likely due to electronic effects .
Thermal Stability :
- The title compound and 4e exhibit exceptional stability at elevated temperatures (>60°C), whereas 3a and 5b undergo dimerization or decomposition under similar conditions .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline, commonly referred to as N-BMPA, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
N-BMPA has the following chemical structure:
- Molecular Formula : C10H11N3
- Molecular Weight : 173.22 g/mol
- CAS Number : 305861-35-2
The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to N-BMPA exhibit significant anticancer properties. For instance, a study on benzotriazole derivatives demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit tumor growth in vitro and in vivo models .
Table 1: Anticancer Activity of Benzotriazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | Apoptosis induction |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Cell cycle arrest |
| N-BMPA | MCF-7 | TBD | TBD |
Antimicrobial Activity
N-BMPA has also been evaluated for its antimicrobial properties. Research indicates that benzotriazole derivatives can exhibit broad-spectrum antibacterial activity. The presence of the benzotriazole ring enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity of N-BMPA
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Toxicological Studies
Toxicological assessments of N-BMPA are crucial for understanding its safety profile. In studies involving related compounds like N,N-dimethylaniline, exposure led to various toxic effects including methaemoglobinemia and organ damage in animal models . Further research is needed to establish a clear toxicological profile for N-BMPA.
Case Study 1: Antitumor Efficacy in Vivo
In a recent investigation, N-BMPA was tested in a mouse model bearing human tumor xenografts. The compound exhibited significant tumor reduction compared to controls over a treatment period of four weeks. Histopathological analyses revealed increased apoptotic cells within the tumor tissues treated with N-BMPA .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the efficacy of N-BMPA against antibiotic-resistant strains of bacteria. The results indicated that N-BMPA effectively inhibited the growth of resistant strains at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Q. Yield Optimization Strategies :
- Prolonged reaction times (e.g., 14 hours to 10 days) for sterically hindered substrates .
- Avoiding moisture and oxygen to prevent degradation of reactive intermediates .
How can the stereochemistry and isomeric purity of this compound be determined and controlled during synthesis?
Advanced Stereochemical Analysis
The compound exhibits E/Z isomerism due to the enamine structure. Key approaches include:
- Chromatographic Separation : Rapid column chromatography (e.g., 6:1 hexane/EtOAc) resolves E/Z mixtures, with ratios confirmed via ¹H NMR integration .
- NMR Characterization : Distinct chemical shifts for vinyl protons (δH 6.80–8.05 ppm) and NOESY correlations differentiate isomers .
- Reaction Control : Lower temperatures (−38°C) favor kinetic products (Z-isomers), while higher temperatures promote thermodynamic equilibration .
What methodologies are recommended for characterizing the crystal structure of this benzotriazole derivative?
Q. Basic Structural Determination
- X-ray Crystallography : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 296 K ensures minimal thermal motion artifacts .
- Refinement Software : SHELXL for anisotropic displacement parameter refinement. Key metrics: R < 0.07, wR < 0.22, data-to-parameter ratio >13.5 .
- Validation Tools : WinGX suite for geometry analysis (bond lengths, angles) and ORTEP for visualizing anisotropic ellipsoids .
How does the structural stability of this compound vary under different environmental conditions, and what analytical techniques are used to assess degradation?
Q. Advanced Stability Studies
- pH Sensitivity : Degrades under extreme pH (<3 or >11), monitored via HPLC retention time shifts and LC-MS for fragment identification .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. NMR (¹³C) detects breakdown products like benzotriazole and aniline derivatives .
- Light Exposure : UV-Vis spectroscopy tracks photodegradation (λmax shifts) under accelerated aging conditions .
What are the potential biological targets or mechanisms of action for this compound, and how can its bioactivity be assayed?
Q. Advanced Mechanistic Probes
- Enzyme Inhibition : Assay against proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) using fluorogenic substrates. IC₅₀ values calculated via dose-response curves (e.g., competitive inhibition with Ki ~10⁻⁶ M) .
- Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with active sites (e.g., benzotriazole binding to catalytic cysteine) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity and therapeutic index .
How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Q. Advanced Computational Modeling
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Reaction Pathway Simulation : Transition state analysis (IRC) identifies energetically favorable routes for nucleophilic additions or cyclizations .
- Solvent Effects : COSMO-RS models optimize solvent choice (e.g., DMF vs. THF) for reaction kinetics .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Q. Advanced Analytical Chemistry
- HPLC-MS/MS : Multiple reaction monitoring (MRM) detects impurities at <0.1% levels. Column: C18, gradient elution (water/acetonitrile + 0.1% formic acid) .
- NMR Limitations : Overlapping signals in crowded aromatic regions resolved via 2D techniques (HSQC, HMBC) .
- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable impurity quantification without chromatographic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
